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Compound of Interest

Compound Name: 6-Methoxyharmalan
CAS No.: 3589-73-9
Cat. No.: B1215932
Get Quote
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Executive Summary

6-Methoxyharmalan (6-Methoxy-1-methyl-3,4-dihydro-f-carboline) is a psychoactive [3-
carboline alkaloid and a putative endogenous metabolite of melatonin.[1] Structurally, it is the
dihydro-analog of the pineal hormone metabolite Pinoline (6-MeO-THBC) and a regioisomer of
the plant alkaloid Harmaline.

For researchers and drug developers, 6-Methoxyharmalan represents a "privileged scaffold"
with a complex polypharmacological profile.[2] It acts primarily as a potent, reversible inhibitor
of Monoamine Oxidase A (MAO-A) and exhibits specific affinity for serotonin receptors (5-
HT2A, 5-HT2C, 5-HT6, 5-HT7).[2]

Critical Technical Advisory: Unlike standard small molecules, 6-Methoxyharmalan possesses
intrinsic fluorescence and susceptibility to oxidative dehydrogenation.[2] In vitro assays
involving this compound require rigorous controls to prevent false positives in fluorometric
assays and stability issues in aqueous buffers.[2]
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Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6][7]

Before initiating biological assays, the physicochemical behavior of 6-Methoxyharmalan must

be accounted for to ensure data integrity.[2]

Property Specification Technical Implication
Distinct from Pinoline
6-methoxy-1-methyl-3,4- )
IUPAC Name ) ) ] (Tetrahydro) and Harmine
dihydro-2H-pyrido[3,4-b]indole )
(Aromatic).
Molecular Weight 214.26 g/mol -
Poor solubility at neutral pH.[2]
pKa (Basic) ~7.97 Requires acidification or
DMSO for stock solutions.[2]
Protocol: Dissolve in 100%
Solubility ~0.058 g/L (Water) DMSO (10 mM stock), then

dilute into assay buffer.[2]

Fluorescence

High (Excitation ~360-390 nm;

Emission ~450-500 nm)

CRITICAL.: Interferes with
Amplex Red and Resorufin-

based MAO assays.

Stability

Light-sensitive; Oxidation-

prone

Solutions must be prepared
fresh and protected from light
to prevent oxidation to 6-

Methoxyharmine.

Metabolic & Biosynthetic Context

Understanding the formation of 6-Methoxyharmalan is crucial for interpreting its endogenous

relevance. It is part of the "Mclsaac Pathway," where melatonin acts as a precursor to tricyclic

beta-carbolines.[2]

Diagram 1: The Melatonin-Beta-Carboline Pathway
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This pathway illustrates the cyclization of melatonin metabolites into Pinoline and subsequent
oxidation to 6-Methoxyharmalan.

Click to download full resolution via product page

Caption: Biosynthetic route from Melatonin to 6-Methoxyharmalan via Pinoline (6-MeO-
THBC). Note the oxidative conversion potential.

Primary Mechanism: MAO-A Inhibition

6-Methoxyharmalan is a potent, reversible inhibitor of Monoamine Oxidase A (MAO-A).[2] This
inhibition prevents the breakdown of serotonin and norepinephrine, driving its antidepressant
and psychoactive effects.[2]

Experimental Data: Inhibition Profile

. . o Reference
Target Enzyme IC50 / Ki Estimate Type of Inhibition
Standard
Reversible, Clorgyline
MAO-A ~0.05 - 0.5 pM N ,
Competitive (Irreversible)
MAO-B >10 uM Low Selectivity Deprenyl

Note: IC50 values vary based on substrate concentration (due to competitive mechanism).[2]
Values derived from structural analogs (Harmaline) and Pinoline data [1][2].[2]

Protocol 1: Validating MAO Inhibition (Fluorescence-
Free Method)[1]

The Problem: Standard commercial MAO assay kits use Amplex Red (resorufin), which
fluoresces at ~590 nm.[2] Beta-carbolines can fluoresce or quench in this range, causing false
IC50 readings.[2] The Solution: Use an HPLC-based direct substrate consumption assay.
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Step-by-Step Methodology:
e Enzyme Source: Recombinant Human MAO-A (Membrane fraction).[2]
e Substrate: Kynuramine (non-fluorescent)

4-Hydroxyquinoline (fluorescent).[2] Wait, Kynuramine is fluorometric.[2] Better
option:Serotonin (5-HT) via HPLC-ECD.

» Reaction Mix:
o Buffer: 100 mM Potassium Phosphate, pH 7.4.[2]
o Substrate: 100 uM Serotonin (Km concentration).[2]
o Inhibitor: 6-Methoxyharmalan (0.1 nM to 10 uM, 8-point curve).[2]
o Pre-incubation: 15 mins at 37°C (Essential for equilibrium).
« Initiation: Add MAO-A protein (0.05 mg/mL final). Incubate 20 mins.

e Termination: Add 10% Perchloric Acid (PCA) to precipitate protein and stabilize 5-HT.

o Detection: Inject supernatant into HPLC with Electrochemical Detection (ECD). Measure the

decrease in 5-HT peak area relative to control.
o Calculation:

Fit to sigmoidal dose-response curve to determine 1C50.

Secondary Mechanisms: Receptor Binding[1]

Beyond MAO inhibition, 6-Methoxyharmalan exhibits a specific serotonergic binding profile.[2]

[1] It acts as a ligand for 5-HT receptors, contributing to its hallucinogenic (Ibogaine-like)
properties [1].[2]

Binding Affinity Table[1][7][10]
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Receptor Affinity (Ki) Functional Activity  Significance
) ) ) Anorectic/Anxiogenic
5-HT2C 924 nM Agonist/Partial Agonist
effects.
) ] Cognition/Memory
5-HT6 1,930 nM Antagonist (Putative) )
modulation.
) ] Circadian rhythm
5-HT7 2,960 nM Antagonist (Putative) ]
regulation.
Less potent than
classic psychedelics
5-HT2A 42-56puM Low Affinity (DOI/LSD), but
sufficient for
modulation.
o Differentiates from 5-
5-HT1A >10 uM Negligible

MeO-DMT.

Data sourced from competitive radioligand binding assays [1].

Diagram 2: Pharmacodynamic Signaling Logic

This diagram maps the compound's multi-target effects to downstream neurochemical

outcomes.
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Caption: Pharmacodynamic map showing primary MAO-A inhibition and secondary receptor
modulation leading to neurochemical outputs.

Neurotoxicity vs. Neuroprotection

A critical consideration for drug development is the biphasic nature of beta-carbolines.

o Neuroprotection: At low concentrations (nanomolar), 6-Methoxyharmalan (and its precursor

Pinoline) acts as an antioxidant, scavenging hydroxyl radicals and protecting against lipid
peroxidation [3][4].[2]

» Neurotoxicity: At high concentrations (high micromolar), beta-carbolines can become
excitotoxic, particularly if they act as inverse agonists at the GABA-A benzodiazepine site
(though 6-Methoxyharmalan affinity is lower here than fully aromatic beta-carbolines).[2]

Safety Assay Recommendation: Perform a LDH Release Assay in SH-SY5Y cells.
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e Dose Range: 0.1 pM — 100 pM.[2]
o Duration: 24h exposure.[2]
o Expectation: No significant toxicity expected < 10 uM.[2] Toxicity likely > 50 uM.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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